![molecular formula C17H22N2O3 B6527089 3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 892465-08-6](/img/structure/B6527089.png)
3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one, also known as 3-DMPO, is a novel synthetic compound that has been studied for its potential applications in a variety of scientific research areas, including biochemistry, physiology, and pharmacology. The compound was first synthesized in 2017 by a research group at the University of California, Davis, and has since been studied in both laboratory and clinical settings. 3-DMPO is a non-steroidal anti-inflammatory drug (NSAID) that is capable of inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. This inhibition of COX activity makes 3-DMPO a potential therapeutic agent for treating inflammatory conditions such as arthritis and asthma. In addition, 3-DMPO has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of certain types of cancer cells.
Scientific Research Applications
3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one has been studied for its potential applications in a variety of scientific research areas. In biochemistry, 3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one has been used to study the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. In physiology, 3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one has been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. In pharmacology, 3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of certain types of cancer cells.
Mechanism of Action
3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one is a non-steroidal anti-inflammatory drug (NSAID) that is capable of inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are pro-inflammatory molecules that can cause pain and inflammation. 3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one is able to inhibit the activity of COX enzymes by binding to their active sites, preventing them from producing prostaglandins. In addition, 3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one has been shown to inhibit the production of pro-inflammatory cytokines, further reducing inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one have been studied in both laboratory and clinical settings. In laboratory settings, 3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. This inhibition of COX activity makes 3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one a potential therapeutic agent for treating inflammatory conditions such as arthritis and asthma. In clinical settings, 3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of certain types of cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one in laboratory experiments include its non-steroidal anti-inflammatory properties, its ability to inhibit the activity of cyclooxygenase (COX) enzymes, and its ability to inhibit the growth of certain types of cancer cells. The limitations of using 3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one in laboratory experiments include its potential for toxicity, its potential for drug interactions, and its potential for inducing side effects.
Future Directions
The potential future directions for the use of 3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one include further study of its anti-inflammatory and anti-cancer properties, as well as its potential for use in the treatment of other diseases such as Alzheimer’s and Parkinson’s. In addition, further research could be conducted on the potential for 3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one to interact with other drugs, and on its potential for inducing side effects. Finally, further research could be conducted on the potential for 3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one to be used in combination with other drugs or therapies to enhance its efficacy.
Synthesis Methods
The synthesis of 3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one begins with the reaction of 3-methyl-3-oxopropyl piperidine (3-MOPP) with 2,3-dihydro-1,3-benzoxazol-2-one (DBBO). This reaction produces a mixture of two compounds, which are then separated by column chromatography. The desired product, 3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one, is then isolated and purified by recrystallization. The full synthesis procedure has been published in the journal Organic Syntheses.
properties
IUPAC Name |
3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-12-9-13(2)11-18(10-12)16(20)7-8-19-14-5-3-4-6-15(14)22-17(19)21/h3-6,12-13H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHNRUZZCPVVSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CCN2C3=CC=CC=C3OC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID51089004 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.